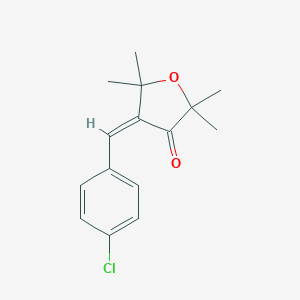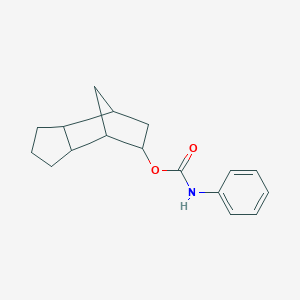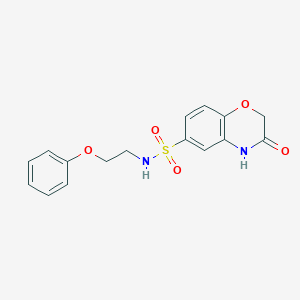![molecular formula C24H24N2O4S B299582 ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B299582.png)
ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate is a complex organic compound featuring a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of Substituents: The thiophene ring is then functionalized with the appropriate substituents. This can involve
Coupling Reactions: The final steps often involve coupling reactions to attach the benzylcarbamoyl and 4-methylphenylcarbonyl groups. This can be achieved using reagents like benzyl isocyanate and 4-methylbenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to increase reaction efficiency.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Purification: Employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups can yield alcohols.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
Medicinally, this compound could be investigated for its pharmacological properties. Its structural features suggest it might interact with biological targets, making it a candidate for drug discovery.
Industry
In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate would depend on its specific application. Generally, its effects could be mediated through interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(carbamoyl)-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate: Lacks the benzyl group, potentially altering its bioactivity and chemical properties.
Ethyl 5-(benzylcarbamoyl)-4-methyl-2-{[(phenyl)carbonyl]amino}thiophene-3-carboxylate: Substitution of the 4-methylphenyl group with a phenyl group, which may affect its interaction with biological targets.
Uniqueness
ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C24H24N2O4S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H24N2O4S/c1-4-30-24(29)19-16(3)20(22(28)25-14-17-8-6-5-7-9-17)31-23(19)26-21(27)18-12-10-15(2)11-13-18/h5-13H,4,14H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
BXWOPSDKYUUNFZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-4,5-difluoro-N-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)ethyl]benzamide](/img/structure/B299499.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B299500.png)
![2-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]-4,5-dimethoxybenzenesulfonamide](/img/structure/B299504.png)
![3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299509.png)


![N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B299513.png)
![2-chloro-4,5-difluoro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B299515.png)
![3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299516.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone](/img/structure/B299518.png)

![5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B299522.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B299525.png)
